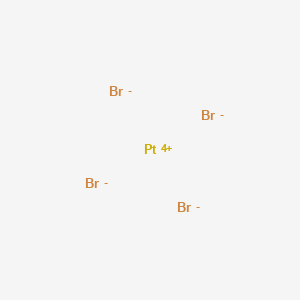
4-Decylphenyl isothiocyanate
Descripción general
Descripción
4-Decylphenyl isothiocyanate is a compound with the molecular formula C17H25NS . It is a member of the isothiocyanates, which are bioactive products resulting from enzymatic hydrolysis of glucosinolates, secondary metabolites widely distributed in the botanical order Brassicales .
Synthesis Analysis
Isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Molecular Structure Analysis
The molecular weight of 4-Decylphenyl isothiocyanate is 275.5 g/mol . Its IUPAC name is 1-decyl-4-isothiocyanatobenzene . The InChI representation is InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17 (14-12-16)18-15-19/h11-14H,2-10H2,1H3 .
Physical And Chemical Properties Analysis
4-Decylphenyl isothiocyanate has a topological polar surface area of 44.4 Ų and a complexity of 250 . It has a rotatable bond count of 10 and a heavy atom count of 19 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Isothiocyanates have been found to exhibit antibacterial and antifungal properties, making them useful in the development of new antimicrobial agents. They can be incorporated into food packaging materials to extend shelf life by preventing microbial growth .
Cancer Research
Isothiocyanates are known for their anticarcinogenic and antimutagenic activities. They may be used in cancer research to study their potential as chemopreventive agents .
Food Industry Applications
Due to their health benefits, including antidiabetic , analgesic , and cardioprotective effects , isothiocyanates can be used as functional food ingredients to enhance the nutritional value of food products .
Pesticide Development
The biopesticidal properties of isothiocyanates make them candidates for developing environmentally friendly pesticides that can protect plants against pests without harmful chemicals .
Extraction Processes
Isothiocyanates can be extracted from natural sources using supercritical extraction methods, which may be applied in various industrial processes .
Neurological Disorder Treatment
Studies suggest that isothiocyanates have the potential to treat neurological disorders, which could lead to their application in pharmaceuticals for managing such conditions .
Mecanismo De Acción
Target of Action
Isothiocyanates, including 4-Decylphenyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Mode of Action
The mode of action of isothiocyanates is complex and multifaceted. They interact with a variety of cellular targets, including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The interaction with these targets leads to various changes in cellular processes, contributing to their antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Isothiocyanates affect many intracellular targets and biochemical pathways. They govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The modulation of these pathways leads to downstream effects that contribute to the biological characteristics of isothiocyanates .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of isothiocyanates, influencing their biological effects .
Result of Action
The result of the action of isothiocyanates involves a range of molecular and cellular effects. These include the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis . These effects contribute to the antimicrobial, anti-inflammatory, and anticancer properties of isothiocyanates .
Propiedades
IUPAC Name |
1-decyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)18-15-19/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFMWXUZQXOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343591 | |
| Record name | 4-Decylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decylphenyl isothiocyanate | |
CAS RN |
206559-54-8 | |
| Record name | 4-Decylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)








![[1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-](/img/structure/B1595943.png)